molecular formula C17H18ClN B13958875 2-Chloro-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine

2-Chloro-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine

Cat. No.: B13958875
M. Wt: 271.8 g/mol
InChI Key: CRIVIMKHXVCZDM-UHFFFAOYSA-N
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Description

2-Chloro-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine is a chemical compound that belongs to the class of cyclooctapyridines This compound is characterized by its unique structure, which includes a chloro group, a phenyl group, and a hexahydrocycloocta[b]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of a suitable phenyl-substituted cyclooctanone with a chlorinating agent can yield the desired compound. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and the reaction is often carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may be performed in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile employed .

Scientific Research Applications

2-Chloro-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Chloro-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of a chloro group and a phenyl group attached to the hexahydrocycloocta[b]pyridine ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C17H18ClN

Molecular Weight

271.8 g/mol

IUPAC Name

2-chloro-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine

InChI

InChI=1S/C17H18ClN/c18-17-12-15(13-8-4-3-5-9-13)14-10-6-1-2-7-11-16(14)19-17/h3-5,8-9,12H,1-2,6-7,10-11H2

InChI Key

CRIVIMKHXVCZDM-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2=C(CC1)C(=CC(=N2)Cl)C3=CC=CC=C3

Origin of Product

United States

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